molecular formula C19H20N2O2 B11376959 N-(4-methoxybenzyl)-1,5-dimethyl-1H-indole-2-carboxamide

N-(4-methoxybenzyl)-1,5-dimethyl-1H-indole-2-carboxamide

Cat. No.: B11376959
M. Wt: 308.4 g/mol
InChI Key: XIDBDDMEUMACBV-UHFFFAOYSA-N
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Description

N-(4-methoxybenzyl)-1,5-dimethyl-1H-indole-2-carboxamide is an organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a methoxybenzyl group attached to the nitrogen atom of the indole ring, along with a carboxamide group at the 2-position. The compound’s unique structure imparts specific chemical and biological properties, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxybenzyl)-1,5-dimethyl-1H-indole-2-carboxamide typically involves multiple steps:

    Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.

    Introduction of the Methoxybenzyl Group: The methoxybenzyl group can be introduced via a nucleophilic substitution reaction. This involves the reaction of the indole nitrogen with 4-methoxybenzyl chloride in the presence of a base such as sodium hydride.

    Carboxamide Formation: The carboxamide group is introduced by reacting the 2-position of the indole with a suitable carboxylic acid derivative, such as an acid chloride or anhydride, in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. This often includes the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

    Substitution: The indole ring can participate in electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃).

Major Products

    Oxidation: Products include 4-methoxybenzaldehyde or 4-methoxybenzoic acid.

    Reduction: The primary product is the corresponding amine.

    Substitution: Products vary depending on the substituent introduced, such as nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(4-methoxybenzyl)-1,5-dimethyl-1H-indole-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate protein-ligand interactions, enzyme inhibition, and receptor binding studies.

Medicine

In medicinal chemistry, this compound is explored for its pharmacological properties. It may exhibit activity against certain diseases, making it a candidate for drug development and therapeutic applications.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and dyes. Its chemical properties make it suitable for incorporation into various industrial processes.

Mechanism of Action

The mechanism of action of N-(4-methoxybenzyl)-1,5-dimethyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The pathways involved can vary depending on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxybenzyl)-1H-indole-2-carboxamide
  • N-(4-methoxybenzyl)-1,5-dimethyl-1H-indole-3-carboxamide
  • N-(4-methoxybenzyl)-1H-indole-3-carboxamide

Uniqueness

N-(4-methoxybenzyl)-1,5-dimethyl-1H-indole-2-carboxamide is unique due to the specific positioning of the methoxybenzyl and carboxamide groups on the indole ring This unique arrangement imparts distinct chemical and biological properties, differentiating it from other similar compounds

Properties

Molecular Formula

C19H20N2O2

Molecular Weight

308.4 g/mol

IUPAC Name

N-[(4-methoxyphenyl)methyl]-1,5-dimethylindole-2-carboxamide

InChI

InChI=1S/C19H20N2O2/c1-13-4-9-17-15(10-13)11-18(21(17)2)19(22)20-12-14-5-7-16(23-3)8-6-14/h4-11H,12H2,1-3H3,(H,20,22)

InChI Key

XIDBDDMEUMACBV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=C2)C(=O)NCC3=CC=C(C=C3)OC)C

Origin of Product

United States

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